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Compound of Interest

Compound Name: 5-Methyl-1-hexanol

Cat. No.: B128172

This guide provides a detailed interpretation of the *H and *3C Nuclear Magnetic Resonance
(NMR) spectra for 5-methyl-1-hexanol. The data presented serves as a benchmark for
researchers, enabling clear structural verification and differentiation from isomeric and related
compounds. The unique spectral signatures discussed are crucial for confirming the identity
and purity of 5-methyl-1-hexanol in research and development settings.

Molecular Structure and Atom Labeling

For clarity in spectral assignment, the carbon and proton environments of 5-methyl-1-hexanol
are systematically labeled. The structure contains seven distinct carbon environments and
seven unique proton environments, with the two terminal methyl groups being chemically
equivalent.

Caption: Labeled structure of 5-Methyl-1-hexanol.

Experimental Protocol
NMR Sample Preparation and Data Acquisition

A sample of 5-methyl-1-hexanol (approximately 10-20 mg) is dissolved in 0.6-0.7 mL of
deuterated chloroform (CDCIs). A small amount of tetramethylsilane (TMS) is added to serve as
an internal standard for chemical shift referencing (6 = 0.00 ppm). The solution is transferred to
a 5 mm NMR tube.[1]
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1H and 3C NMR spectra are recorded on a 400 MHz spectrometer at room temperature (25
°C).[2] For quantitative 13C NMR, inverse-gated decoupling is used to suppress the Nuclear

Overhauser Effect (nOe) and allow for accurate integration, though this requires significantly
longer acquisition times due to the long relaxation delays needed.[3]
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Caption: Standard workflow for NMR spectral analysis.
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Results: *H and *C NMR Data

The acquired NMR data are summarized below. Chemical shifts (&) are reported in parts per
million (ppm) relative to TMS.

] Chemical Shift o ] )
Signal Label Multiplicity Integration Assighment
(3, ppm)
Hf 0.88 Doublet (d) 6H 2 x-CHs
Hc, Hd 1.15-1.25 Multiplet (m) 4H -CH2-CHa-
Hb 1.55 Quintet (quin) 2H CH2-CH20H
He 1.63 Multiplet (m) 1H -CH(CHs)2
] Broad Singlet (br
HOH ~1.7 (variable) | 1H -OH
s
Ha 3.65 Triplet (t) 2H -CH2-OH

Note: The chemical shift of the hydroxyl proton (HOH) is variable and depends on
concentration, temperature, and solvent purity. Its signal can be confirmed by a D20 shake,
which causes the peak to disappear.[4][5]

Table 2: **C NMR Data (100 MHz, CDClz)

Carbon Label Chemical Shift (6, ppm) Carbon Type
Co, C7 22.6 CHs

C5 27.9 CH

C3 29.3 CH:z

Cc2 324 CH2

C4 38.8 CH:z

C1 63.2 CH:z
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Comparative Interpretation and Discussion

The H and 3C NMR spectra provide unambiguous evidence for the structure of 5-methyl-1-

hexanol. The key features allow for clear differentiation from its structural isomers.

'H NMR Spectrum Interpretation

Isopropyl Signature (Hf, He): The most telling feature is the signal for the two equivalent
methyl groups (Hf) appearing as a doublet at 0.88 ppm. This doublet, integrating to 6H,
arises from coupling to the single adjacent methine proton (He). Correspondingly, the
methine proton (He) appears as a complex multiplet at 1.63 ppm, being split by the six Hf
protons and the two Hd protons. This distinct doublet-multiplet pattern is a hallmark of a
terminal isopropyl group, —CH(CHs)z, and is the primary feature distinguishing this molecule
from straight-chain isomers like n-heptanol or isomers with different branching, such as 2-
methyl-1-hexanol.

Hydroxymethyl Group (Ha, HOH): The protons on the carbon bearing the hydroxyl group
(Ha) are deshielded by the electronegative oxygen atom, resulting in a downfield chemical
shift to 3.65 ppm.[6] This signal appears as a triplet due to coupling with the two adjacent
protons on C2 (Hb). The hydroxyl proton itself typically appears as a broad singlet and does
not usually couple with adjacent protons due to rapid chemical exchange.[5][6]

Methylene Chain (Hb, Hc, Hd): The remaining three methylene groups appear in the aliphatic
region between 1.15 and 1.55 ppm. The C2 protons (Hb) at 1.55 ppm are resolved as a
quintet, being split by both the Ha and Hc protons. The signals for Hc and Hd overlap in a
complex multiplet.

13C NMR Spectrum Interpretation

The proton-decoupled 3C NMR spectrum shows six distinct signals, confirming the presence of

six unique carbon environments, as the two terminal methyl carbons (C6, C7) are chemically

equivalent.

e C1 Carbon: The carbon bonded to the hydroxyl group (C1) is the most deshielded among the

aliphatic carbons, appearing at 63.2 ppm due to the strong electron-withdrawing effect of the
oxygen atom.[6]
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o Terminal Methyl Carbons (C6, C7): The equivalent methyl carbons appear furthest upfield at
22.6 ppm, which is characteristic of terminal, unsubstituted sp3 carbons.

 Aliphatic Chain Carbons (C2-C5): The other carbons of the chain (C2, C3, C4, C5) appear in
the range of 27.9 to 38.8 ppm, consistent with a saturated alkyl framework. The unique
chemical shift for each confirms the specific branching pattern of the molecule.

In comparison, a straight-chain isomer like n-heptanol would display seven distinct signals in its
13C NMR spectrum, while an isomer like 2-methyl-1-hexanol would exhibit a different set of
chemical shifts due to the altered position of the methyl branch.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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